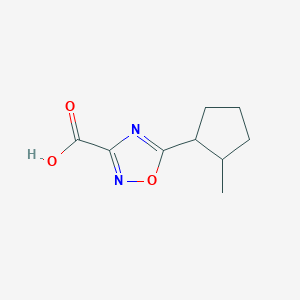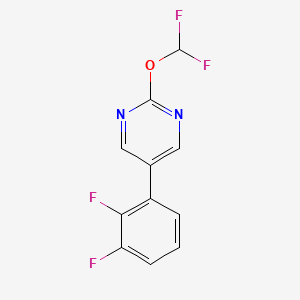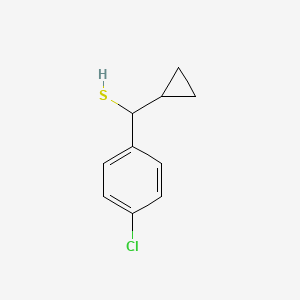
(4-Chlorophenyl)(cyclopropyl)methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorophenyl)(cyclopropyl)methanethiol is an organic compound with the molecular formula C10H11ClS. It is characterized by the presence of a 4-chlorophenyl group and a cyclopropyl group attached to a methanethiol moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(cyclopropyl)methanethiol typically involves the reaction of 4-chlorobromobenzene with cyclopropane acetonitrile in the presence of a Grignard reagent. The process begins with the formation of the Grignard reagent by reacting magnesium metal with 4-chlorobromobenzene in an organic solvent such as ether or tetrahydrofuran. The resulting Grignard reagent is then reacted with cyclopropane acetonitrile to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and scalable. The process involves the same basic steps as the laboratory synthesis but is optimized for larger-scale production. This includes the use of industrial-grade solvents and reagents, as well as specialized equipment to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chlorophenyl)(cyclopropyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.
Substitution: Halide ions (Cl-, Br-) can act as nucleophiles in substitution reactions.
Coupling Reactions: Palladium catalysts are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed
Oxidation: Disulfides are formed as major products.
Substitution: Various substituted thiols can be formed depending on the nucleophile used.
Coupling Reactions: Biaryl compounds are commonly formed in Suzuki–Miyaura coupling reactions.
Applications De Recherche Scientifique
(4-Chlorophenyl)(cyclopropyl)methanethiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Mécanisme D'action
The mechanism of action of (4-Chlorophenyl)(cyclopropyl)methanethiol involves its reactivity with various molecular targets. The thiol group is highly reactive and can form covalent bonds with proteins and other biomolecules. This reactivity is exploited in various applications, including the modification of proteins and the synthesis of complex organic molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorophenyl cyclopropyl ketone: This compound is similar in structure but contains a ketone group instead of a thiol group.
(4-Chlorophenyl)(phenyl)methanethiol: This compound has a phenyl group instead of a cyclopropyl group attached to the methanethiol moiety.
Uniqueness
(4-Chlorophenyl)(cyclopropyl)methanethiol is unique due to the presence of both a 4-chlorophenyl group and a cyclopropyl group attached to a methanethiol moiety. This combination of functional groups imparts unique chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C10H11ClS |
|---|---|
Poids moléculaire |
198.71 g/mol |
Nom IUPAC |
(4-chlorophenyl)-cyclopropylmethanethiol |
InChI |
InChI=1S/C10H11ClS/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7,10,12H,1-2H2 |
Clé InChI |
FRVQMXFEKSFUAD-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(C2=CC=C(C=C2)Cl)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


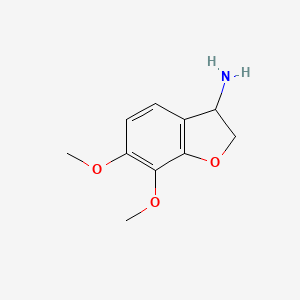

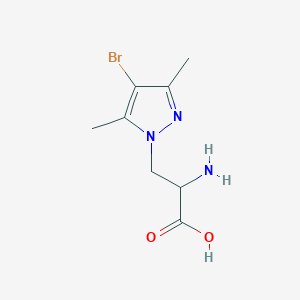
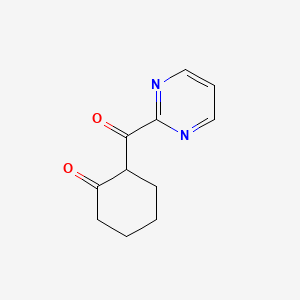
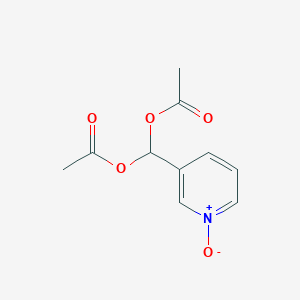
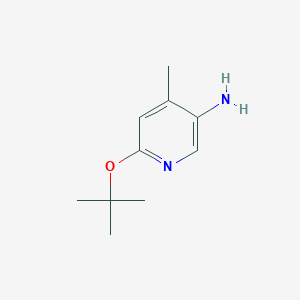
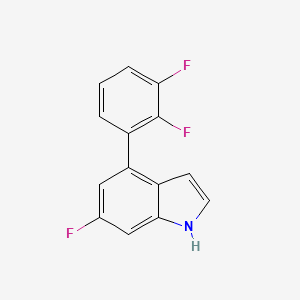
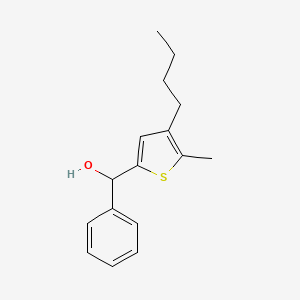
![5-Amino-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B15242062.png)


